D-Glutamin

Übersicht

Beschreibung

D-glutamine is a non-essential amino acid that plays a crucial role in various metabolic processes. It is synthesized from glutamic acid and ammonia and serves as the principal carrier of nitrogen in the body. D-glutamine is an important energy source for many cells and is involved in numerous biochemical pathways .

Wissenschaftliche Forschungsanwendungen

D-Glutamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese von Peptiden und Proteinen verwendet.

Biologie: Spielt eine Rolle im Zellstoffwechsel und der Energieproduktion.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Trauma, Sepsis und entzündlichen Darmerkrankungen untersucht.

Industrie: Wird bei der Herstellung von Arzneimitteln, Lebensmittelzusatzstoffen und Kosmetika verwendet.

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus:

Stickstofftäger: Wirkt als Träger von Stickstoff und erleichtert die Synthese von Nukleotiden, Aminosäuren und anderen stickstoffhaltigen Verbindungen.

Energiequelle: Liefert Energie an Zellen, insbesondere an Zellen des Immunsystems und des Darms.

Stoffwechselwege: Beteiligt am Citratzyklus, wo es in α-Ketoglutarat umgewandelt wird, ein Schlüsselzwischenprodukt bei der Energieproduktion

Ähnliche Verbindungen:

L-Glutamin: Das L-Isomer von Glutamin, das häufiger in der Natur vorkommt und ähnliche Stoffwechselfunktionen hat.

Glutaminsäure: Die Vorstufe sowohl von this compound als auch von L-Glutamin, die an der Neurotransmission und der Proteinsynthese beteiligt ist.

Asparagin: Eine weitere Aminosäure mit einer ähnlichen Amidgruppe, die an der Proteinsynthese und dem Stoffwechsel beteiligt ist

Einzigartigkeit von this compound: this compound ist einzigartig in seiner spezifischen Rolle als Stickstofftäger und seiner Beteiligung an verschiedenen Stoffwechselwegen. Im Gegensatz zu L-Glutamin, das in biologischen Systemen häufiger vorkommt, hat this compound aufgrund seiner besonderen chemischen Eigenschaften spezielle Anwendungen in Forschung und Industrie .

Wirkmechanismus

- Interestingly, free glutamic acid (which is converted into D-glutamine ) cannot cross the blood-brain barrier in appreciable quantities. Instead, it is transformed into L-glutamine, which the brain uses for fuel and protein synthesis .

- D-Glutamine regulates the expression of several genes related to cell metabolism, signal transduction proteins, cell defense, and repair regulators. It also activates intracellular signaling pathways .

Target of Action

Mode of Action

Biochemical Pathways

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D-glutamine can be synthesized through the amidation of glutamic acid. This reaction typically involves the use of ammonia or ammonium salts under controlled conditions. The reaction can be catalyzed by enzymes such as glutamine synthetase, which facilitates the conversion of glutamic acid to D-glutamine .

Industrial Production Methods: Industrial production of D-glutamine often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce D-glutamine by optimizing the metabolic pathways involved in its synthesis. The fermentation process is followed by purification steps to isolate D-glutamine from the fermentation broth .

Analyse Chemischer Reaktionen

Arten von Reaktionen: D-Glutamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu Glutaminsäure oxidiert werden.

Reduktion: Reduktionsreaktionen können this compound in andere Aminosäuren umwandeln.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen seine Amidgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Acylierungsmittel.

Hauptprodukte, die gebildet werden:

Oxidation: Glutaminsäure.

Reduktion: Verschiedene Aminosäuren.

Substitution: Derivate von this compound mit verschiedenen funktionellen Gruppen.

Vergleich Mit ähnlichen Verbindungen

L-glutamine: The L-isomer of glutamine, which is more commonly found in nature and has similar metabolic functions.

Glutamic Acid: The precursor to both D-glutamine and L-glutamine, involved in neurotransmission and protein synthesis.

Asparagine: Another amino acid with a similar amide group, involved in protein synthesis and metabolism

Uniqueness of D-Glutamine: D-glutamine is unique in its specific role as a nitrogen carrier and its involvement in various metabolic pathways. Unlike L-glutamine, which is more prevalent in biological systems, D-glutamine has specialized applications in research and industry due to its distinct chemical properties .

Biologische Aktivität

D-Glutamine, a non-essential amino acid, plays a significant role in various biological processes, particularly in immune function, metabolism, and gut health. This article provides a comprehensive overview of the biological activity of D-glutamine, supported by case studies and research findings.

Overview of D-Glutamine

D-Glutamine is one of the two isomers of glutamine, the other being L-glutamine, which is more commonly found in proteins. While both forms share some metabolic pathways, D-glutamine has unique biological activities that contribute to cellular functions, particularly in immune cells and the gastrointestinal tract.

Biological Roles and Mechanisms

1. Immune Function

Research indicates that glutamine is crucial for the proliferation and function of lymphocytes, particularly T cells. Activation of T cells requires significant metabolic activity, which depends on glutamine uptake. Depletion of glutamine impairs T cell proliferation and cytokine production, highlighting its essential role in immune responses .

2. Gut Health

D-Glutamine has been shown to enhance intestinal permeability and reduce symptoms associated with conditions like irritable bowel syndrome (IBS). A randomized controlled trial demonstrated that glutamine supplementation significantly improved intestinal permeability and IBS symptoms compared to a placebo .

3. Muscle Recovery and Fatigue

In sports nutrition, D-glutamine supplementation has been linked to improved recovery from exercise-induced fatigue. Studies have shown that it can enhance glycogen synthesis and support immune function post-exercise, potentially reducing the incidence of infections among athletes .

Research Findings

The following table summarizes key research findings related to D-glutamine's biological activity:

Case Studies

Case Study 1: Immune Response in Athletes

A study involving elite athletes showed that chronic fatigue correlated with low plasma glutamine levels. Supplementation improved their immune response and reduced infection rates during intensive training periods .

Case Study 2: IBS Management

In a clinical trial involving IBS patients with intestinal hyperpermeability, those receiving oral glutamine supplements experienced a significant reduction in IBS-related symptoms over eight weeks compared to controls .

Safety and Dosage

D-Glutamine is generally considered safe for consumption in adults and infants when taken at recommended dosages (typically 20–30 grams per day). Studies have reported no significant adverse effects associated with its supplementation .

Eigenschaften

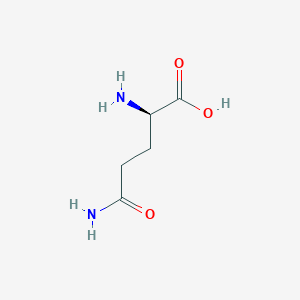

IUPAC Name |

(2R)-2,5-diamino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXPYRJPNDTMRX-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046345 | |

| Record name | D-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Glutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5959-95-5 | |

| Record name | D-Glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5959-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutamine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glutamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-amino-4-carbamoylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-GLUTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63HB36CA2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Glutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.